1-Deoxy-1-formamido-D-glucitol

Description

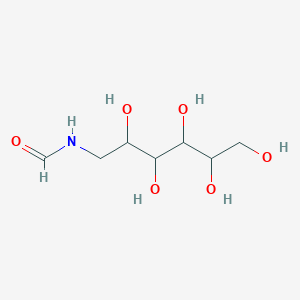

Structure

3D Structure

Properties

CAS No. |

89182-60-5 |

|---|---|

Molecular Formula |

C7H15NO6 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]formamide |

InChI |

InChI=1S/C7H15NO6/c9-2-5(12)7(14)6(13)4(11)1-8-3-10/h3-7,9,11-14H,1-2H2,(H,8,10)/t4-,5+,6+,7+/m0/s1 |

InChI Key |

ILXGPMLOFSWMBU-BDVNFPICSA-N |

SMILES |

C(C(C(C(C(CO)O)O)O)O)NC=O |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC=O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)NC=O |

Origin of Product |

United States |

Iii. Enzymatic Interactions and Biological Activity Profiles

Glycosidase Inhibition Mechanisms of 1-Deoxy-1-formamido-D-glucitol

This compound has been identified for its biological activity related to glycosidase inhibition. ontosight.ai Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes are of significant therapeutic interest. ontosight.ai The modification of the glucose backbone at the first carbon atom with a formamido group is central to its inhibitory properties. ontosight.ai

While this compound has been reported to inhibit the activity of certain glycosidases, detailed kinetic studies and specific inhibition constants (e.g., Kᵢ values) are not extensively documented in publicly available literature. ontosight.ai A study mentioned in the Journal of Medicinal Chemistry has highlighted its potential as a lead compound for drug development due to this inhibitory action, though specific kinetic parameters were not detailed in the available abstracts. ontosight.ai

The structural basis for the interaction between this compound and the active sites of glycosidases has not been fully elucidated through structural biology studies such as X-ray crystallography or NMR of the enzyme-inhibitor complex. The inhibitory mechanism likely involves the formamido group mimicking aspects of the natural substrate or transition state, leading to competitive inhibition. However, without specific structural data, a detailed analysis of the binding site interactions remains speculative.

Investigation of Related Glucitol Analogues in Enzyme Modulation

Research into analogues of this compound provides more specific insights into how this class of compounds interacts with key metabolic enzymes. Studies on compounds like 1-deoxyfructose (B1228785) and other glucitol derivatives offer valuable data on their effects on enzymes within the glycolytic pathway. nih.gov

Analogues of this compound have been tested as antimetabolites, revealing interactions with critical enzymes in glycolysis. nih.gov

The related analogue 1-deoxyfructose has been studied as a substrate for hexokinases from both yeast and muscle. The kinetic parameters indicate that while it can be phosphorylated by these enzymes, it is a much poorer substrate than fructose (B13574). For yeast hexokinase, the Michaelis constant (Kₘ) for 1-deoxyfructose is 614 mM, and the maximal velocity (Vₘₐₓ) is only 2% of that observed with fructose. nih.gov Muscle hexokinase exhibits a Kₘ of 280 mM with a Vₘₐₓ that is 5% of the rate with fructose. nih.gov These findings suggest that the absence of the 1-hydroxyl group, a feature shared with this compound, significantly impacts substrate binding and turnover by hexokinases. nih.gov

Table 1: Kinetic Parameters of Hexokinases with 1-Deoxyfructose

| Enzyme Source | Kₘ (mM) | Relative Vₘₐₓ (% of Fructose) |

|---|---|---|

| Yeast Hexokinase | 614 | 2% |

| Muscle Hexokinase | 280 | 5% |

Data sourced from PubMed nih.gov

The phosphorylated form of a glucitol analogue, 1-deoxyfructose 6-phosphate, acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase. nih.gov It demonstrates an inhibition constant (Kᵢ) of 1.1 mM, which is comparable to the Michaelis constant (Kₘ) for the enzyme's natural substrates. nih.gov Another related analogue, glucitol 6-phosphate, is also a known competitive inhibitor of phosphoglucose isomerase, with a reported Kᵢ value of 40 µM. rcsb.org This indicates that glucitol analogues can effectively compete with the natural substrate for binding to the active site of phosphoglucose isomerase.

Table 2: Inhibition of Phosphoglucose Isomerase by Glucitol Analogues

| Inhibitor | Type of Inhibition | Kᵢ |

|---|---|---|

| 1-Deoxyfructose 6-phosphate | Competitive | 1.1 mM |

| Glucitol 6-phosphate | Competitive | 40 µM |

Data sourced from PubMed nih.govrcsb.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-deoxyfructose |

| 1-deoxyfructose 6-phosphate |

| 1-deoxymannitol |

| 2-amino-2-deoxy-D-glucitol-6-P |

| 2-deoxyglucose |

| D-fructose |

| D-glucosamine |

| D-glucose |

| Fructose |

| Fructose 6-phosphate |

| Glucitol |

| Glucitol 6-phosphate |

Interaction with Glycolytic Pathway Enzymes

Modulation of Phosphofructokinase Activity

Phosphofructokinase (PFK) is a critical regulatory enzyme in the glycolytic pathway, catalyzing the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. wikipedia.org Research has shown that derivatives of D-glucitol can influence PFK activity. Specifically, 1-deoxyfructose 6-phosphate, a related compound, acts as an effective inhibitor of phosphofructokinase. nih.gov While it inhibits the enzyme, it does not alter the cooperative nature of the enzyme's interaction with its natural substrate, fructose 6-phosphate, nor does it exhibit cooperativity in its own binding. nih.gov This suggests that the 1-hydroxy group, absent in these deoxy analogues, is not essential for the binding to the enzyme but plays a role in the allosteric interactions that regulate its activity. nih.gov

Studies on Glucitol Dehydrogenase Substrate Specificity

Glucitol dehydrogenase, also known as sorbitol dehydrogenase, is an enzyme that catalyzes the interconversion of polyols and their corresponding ketoses. qmul.ac.ukexpasy.org It exhibits broad substrate specificity, acting on a variety of sugar alcohols including D-glucitol, L-iditol, D-xylitol, and D-galactitol. qmul.ac.ukexpasy.org

Research on sheep liver glucitol dehydrogenase has provided significant insights into its substrate requirements. It was found that 1-deoxy-D-glucitol and its epimer, 1-deoxymannitol, can act as substrates for this enzyme. nih.gov This finding challenged the long-held belief that a 1-hydroxy group was a necessary structural feature for substrates of this enzyme. nih.gov

Table 1: Kinetic Parameters of Sheep Liver Glucitol Dehydrogenase with Glucitol and its 1-Deoxy Analogues

| Substrate | K_m (mM) | Maximal Velocity (% of Glucitol) |

|---|---|---|

| Glucitol | - | 100% |

| 1-Deoxy-D-glucitol | 53 | 33% |

| 1-Deoxymannitol | 89 | 18% |

Data sourced from studies on sheep liver glucitol dehydrogenase. nih.gov

This data clearly demonstrates that while the 1-deoxy analogues are poorer substrates than glucitol, they are still processed by the enzyme, indicating a broader substrate acceptance than previously understood.

Broader Biological Systems and Pathways Influenced by this compound and its Related Structures

The enzymatic interactions of these compounds translate into observable effects on broader biological systems.

The glycolytic pathway in erythrocytes is a primary source of ATP. Studies have shown that 1-deoxyfructose, a related compound to the glucitol derivatives, is a more effective inhibitor of erythrocyte glycolysis than 2-deoxyglucose at equivalent concentrations. nih.gov In contrast, the 1-deoxypolyols, including 1-deoxy-D-glucitol, were found to be ineffective as inhibitors of glycolysis in this system. nih.gov This suggests that the keto group of 1-deoxyfructose is likely phosphorylated by hexokinase, and the resulting 1-deoxyfructose-6-phosphate inhibits phosphoglucose isomerase and phosphofructokinase, thereby blocking the glycolytic flux. nih.gov The deoxygenation of hemoglobin in erythrocytes has been shown to increase the glycolytic rate, an effect mediated by the differential binding of phosphocompounds to oxygenated versus deoxygenated hemoglobin, which in turn influences the activity of key enzymes like hexokinase and phosphofructokinase. nih.gov

Role in Carbohydrate Metabolism Pathways and Enzyme Function

This compound, also identified as N-Formyl-1-amino-1-deoxy-D-glucitol, has been recognized for its potential to modulate glucose metabolism. Research indicates its capability to influence insulin (B600854) receptivity and lower glycemic indices, pointing to its interaction with key components of carbohydrate metabolic pathways. The primary mechanism of action for many sugar analogues involves the inhibition of enzymes that process carbohydrates. The structural similarity of this compound to glucose allows it to interact with the active sites of various enzymes involved in glucose metabolism, leading to potential inhibitory or modulatory effects.

Detailed enzymatic studies on closely related deoxy sugar derivatives provide significant insights into the potential interactions of this compound. For instance, derivatives of its parent structures have been shown to interact with several key enzymes in carbohydrate metabolism.

One of the most significant findings involves the inhibition of glycogen (B147801) phosphorylase, a critical enzyme in glycogenolysis that catalyzes the rate-limiting step in glycogen breakdown. A study involving a spirocyclic derivative synthesized from a precursor, C-(1-bromo-1-deoxy-β-D-glucopyranosyl)formamide, demonstrated potent inhibition of rabbit muscle glycogen phosphorylase b (RMGPb). nih.gov The removal of protecting groups from synthesized acyl- and sulfonylimino-thiazolidinones resulted in compounds that were micromolar inhibitors of the enzyme. nih.gov The most effective among these were the 2-benzoylimino- and 2-naphthoylimino-thiazolidinones. nih.gov Crystallographic studies confirmed that these inhibitors bind to the catalytic site of the enzyme, promoting an inactive conformation. nih.gov

Table 1: Inhibition of Rabbit Muscle Glycogen Phosphorylase b (RMGPb) by Spirocyclic 1,5-anhydro-D-glucitol (B13492) Derivatives

| Inhibitor | Inhibition Constant (Ki) | Target Enzyme |

|---|---|---|

| 2-Benzoylimino-thiazolidinone derivative | 9 µM | RMGPb |

This table presents the inhibitory constants (Ki) of specific derivatives of a spiro-annulated glycopyranoside against Rabbit Muscle Glycogen Phosphorylase b. Data sourced from a study on glucopyranosylidene-spiro-iminothiazolidinone derivatives. nih.gov

Furthermore, studies on other 1-deoxy sugars highlight additional potential enzymatic targets within carbohydrate metabolism. The phosphorylated form of a related compound, 1-deoxyfructose, has been shown to be a competitive inhibitor of phosphoglucose isomerase and an effective inhibitor of phosphofructokinase, two essential enzymes in the glycolytic pathway. nih.gov Additionally, 1-deoxyglucitol, the reduction product of 1-deoxyfructose, acts as a substrate for glucitol dehydrogenase. nih.gov These findings suggest that the absence of the hydroxyl group at the C1 position, a feature of this compound, is critical for these enzymatic interactions. nih.gov

Table 2: Enzymatic Interactions of Related 1-Deoxy Sugar Analogues

| Compound | Target Enzyme | Interaction Type | Kinetic Parameter | Value |

|---|---|---|---|---|

| 1-Deoxyfructose 6-phosphate | Phosphoglucose Isomerase | Competitive Inhibitor | Ki | 1.1 mM |

| 1-Deoxyfructose 6-phosphate | Phosphofructokinase | Inhibitor | - | - |

This table details the kinetic parameters of related deoxy sugars with key enzymes in carbohydrate metabolism. Data sourced from studies on 1-deoxy-D-fructose and its derivatives as antimetabolites. nih.gov

The collective research on these related compounds underscores the potential of this compound to function as a modulator of carbohydrate metabolism, primarily through the inhibition of key enzymes like glycogen phosphorylase and others involved in glycolysis. Its structure allows it to mimic natural substrates, thereby interfering with normal metabolic processes.

Iv. Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography, particularly liquid chromatography, is essential for the separation and quantification of 1-Deoxy-1-formamido-D-glucitol from complex mixtures. The polarity of the molecule lends itself well to analysis by reversed-phase and hydrophilic interaction liquid chromatography.

HPLC is a cornerstone technique for the analysis of non-volatile sugar derivatives like this compound. It offers high resolution and sensitivity for both qualitative and quantitative purposes.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of deoxyglucitol derivatives. escholarship.org In this technique, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Compounds are separated based on their relative hydrophobicity; more nonpolar compounds are retained longer on the column. For sugar derivatives, which are typically very polar, stationary phases like C8 or C18 are common choices. fatershimi.com

The analysis of related compounds, such as 1-amino-1-deoxy-glucitol, has been successfully performed using polar-modified RP columns, which offer a balance of hydrophobic and polar interactions suitable for retaining and separating these highly polar analytes. derpharmachemica.com The separation of various protein chains and other biomolecules is also frequently achieved using RP-HPLC, demonstrating its versatility. nih.gov

The composition of the mobile phase is a critical parameter in RP-HPLC that is optimized to achieve the desired separation. For deoxyglucitol derivatives, the mobile phase typically consists of a mixture of water and a less polar organic solvent, most commonly acetonitrile (B52724). fatershimi.comnih.gov The retention of the analyte is controlled by adjusting the proportion of the organic solvent; increasing the concentration of acetonitrile decreases the retention time of polar compounds. chromatographyonline.com

To improve peak shape and resolution, modifiers are often added to the mobile phase. Acidic modifiers like trifluoroacetic acid (TFA) can suppress the ionization of acidic functional groups and minimize unwanted interactions with the stationary phase. nih.gov Alternatively, buffer systems such as ammonium (B1175870) acetate (B1210297) can be used to control the pH and ionic strength, which is particularly useful for separating ionizable compounds. derpharmachemica.comuzh.ch For example, a mobile phase consisting of 60% acetonitrile in a 0.154% ammonium acetate solution has been used effectively for the separation of related amino-sugars. derpharmachemica.com

Table 1: Common Mobile Phase Components in RP-HPLC for Polar Analytes

| Component | Function | Typical Concentration |

|---|---|---|

| Water | Primary polar solvent | Varies (balances organic modifier) |

| Acetonitrile (ACN) | Organic modifier to elute analytes | 5% - 95% |

| Methanol (B129727) (MeOH) | Alternative organic modifier | 5% - 95% |

| Trifluoroacetic Acid (TFA) | Ion-pairing agent, improves peak shape | 0.05% - 0.1% |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at much higher pressures than conventional HPLC, resulting in substantially faster analysis times and improved resolution and sensitivity. elementlabsolutions.com Methods developed on HPLC systems can often be transferred to UPLC systems to increase throughput, making it a valuable tool for high-volume screening and quality control applications. The fundamental principles of separation and mobile phase optimization used in HPLC are directly applicable to UPLC. elementlabsolutions.com

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization

Spectroscopy is an indispensable tool for the structural elucidation of molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for providing a detailed atomic-level map of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise structure of this compound by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). derpharmachemica.com

¹H NMR provides detailed information about the number of different types of protons in the molecule, their chemical environments, and their proximity to other protons. The chemical shift of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their functional groups.

Spectra are typically recorded in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), to avoid interference from solvent protons. derpharmachemica.comslu.se The combination of ¹H and ¹³C NMR, often supplemented with two-dimensional NMR experiments (like COSY and HSQC), allows for the unambiguous assignment of all proton and carbon signals and the complete confirmation of the compound's covalent structure.

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Formyl Proton | ¹H | ~8.0 - 8.5 |

| Formyl Carbon | ¹³C | ~160 - 165 |

| Glucitol Backbone Protons (CH, CH₂) | ¹H | ~3.0 - 4.5 |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound, as well as to assess its purity. For a compound like this compound, a combination of soft ionization techniques and high-resolution mass spectrometry would be the methods of choice for its detailed characterization.

Compound Identification:

The identification of this compound, with a molecular formula of C7H15NO6 and a molecular weight of 209.2 g/mol , would typically begin with the determination of its molecular ion peak.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, non-volatile molecules like sugar derivatives. In positive ion mode, this compound would be expected to form protonated molecules [M+H]+ at m/z 210.1, as well as adducts with sodium [M+Na]+ at m/z 232.1 and potassium [M+K]+ at m/z 248.2. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of these ions, providing a high degree of confidence in the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound would likely require derivatization to increase its volatility. A common method for sugar-like molecules is trimethylsilylation (TMS). The resulting TMS derivative of this compound would then be amenable to analysis by GC-MS, providing a characteristic fragmentation pattern upon electron ionization (EI). While a specific spectrum for the formamido-derivative is not readily available, a predicted GC-MS spectrum for the parent compound, 1-Deoxy-D-glucitol, exists and can serve as a foundational reference.

Fragmentation Analysis for Structural Elucidation:

Tandem mass spectrometry (MS/MS) is an essential tool for structural elucidation. By selecting the molecular ion or a prominent adduct ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. For this compound, key fragmentation pathways would likely involve:

Loss of water molecules (-18 Da): This is a common fragmentation pathway for polyols.

Cleavage of the carbon-carbon bonds within the glucitol backbone, leading to a series of fragment ions that can pinpoint the location of the formamido group.

Loss of the formamido group or parts of it.

The precise fragmentation pattern would provide unambiguous confirmation of the structure of this compound.

Purity Assessment:

Mass spectrometry is also a highly sensitive technique for assessing the purity of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling liquid chromatography with mass spectrometry, impurities can be separated from the main compound and detected with high sensitivity. The area under the peak for this compound relative to the total ion chromatogram (TIC) can provide a semi-quantitative measure of its purity.

Quantitative Analysis: For accurate quantification and purity assessment, a quantitative MS method, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), would be developed. This would involve using a stable isotope-labeled internal standard of this compound to create a calibration curve and accurately determine the concentration and purity of the analyte in a given sample.

Hypothetical Mass Spectrometry Data for this compound:

The following table represents hypothetical, yet expected, mass spectrometry data for this compound based on the analysis of similar compounds.

| Analysis Type | Ionization Mode | Expected Ion (m/z) | Interpretation |

| ESI-MS | Positive | 210.1 | [M+H]+ |

| ESI-MS | Positive | 232.1 | [M+Na]+ |

| ESI-MS | Positive | 248.2 | [M+K]+ |

| ESI-MS/MS of [M+H]+ | Positive | 192.1 | [M+H - H2O]+ |

| ESI-MS/MS of [M+H]+ | Positive | 162.1 | [M+H - HCONH2]+ |

This interactive table can be sorted by clicking on the column headers.

V. Structural Modifications and Design of Advanced Glucitol Based Analogues

Design Principles for N-Substituted Deoxyglucitol Derivatives

The design of N-substituted deoxyglucitol derivatives is guided by several key principles aimed at enhancing their interaction with target enzymes. A primary strategy involves modifying the N-acyl group to explore the steric and electronic requirements of the enzyme's active site. For instance, the introduction of various substituents on an aryl ring can significantly influence the inhibitory potential of the derivatives. It has been observed that incorporating electron-withdrawing groups can enhance inhibitory activity against certain enzymes. researchgate.net

Another design consideration is the length and nature of an N-alkyl chain. The affinity of N-alkyl-D-gluconamides for β-glucosidase, for example, shows a dependency on the chain length, suggesting that the substituent may interact with specific subsites within the enzyme. publish.csiro.au The general design approach often involves creating a library of analogues with diverse functionalities to establish a comprehensive structure-activity relationship (SAR). This can include modifications to the core polyol structure, though alterations at the N-substituent are a more common starting point for exploring activity.

The core design principles can be summarized as:

Modification of the N-Acyl/Alkyl Group: Introducing a variety of substituents to probe the size, shape, and electronic nature of the enzyme's binding pocket.

Introduction of Aromatic and Heterocyclic Moieties: These groups can participate in π-π stacking or other specific interactions within the active site.

Systematic Variation of Substituent Position: Exploring, for example, ortho, meta, and para substitutions on an aromatic ring can reveal optimal binding geometries. nih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties.

Synthetic Pathways to Novel Deoxyglucitol Analogues with Modified Functional Groups

The synthesis of 1-Deoxy-1-formamido-D-glucitol analogues begins with the parent monosaccharide, D-glucose. A common and efficient pathway involves the reductive amination of D-glucose to yield 1-amino-1-deoxy-D-glucitol (1-amino-1-deoxysorbitol). This key intermediate serves as a versatile precursor for a wide range of N-substituted derivatives.

Subsequent N-acylation of 1-amino-1-deoxy-D-glucitol with various acylating agents (e.g., acid chlorides, anhydrides) in a suitable solvent system affords the desired N-acyl-1-deoxy-D-glucitol analogues. For the synthesis of analogues with more complex N-substituents, multi-step synthetic routes may be required. For example, the synthesis of derivatives containing an N-benzyl group can be achieved, and this benzyl (B1604629) pendant can be further functionalized. nih.gov

A general synthetic scheme is outlined below:

Reductive Amination of D-Glucose: D-glucose is reacted with an amine (or ammonia) in the presence of a reducing agent, such as hydrogen gas over a metal catalyst (e.g., Pd/C) or sodium borohydride, to form the corresponding N-substituted-1-amino-1-deoxy-D-glucitol.

N-Acylation/Alkylation: The resulting amino-glucitol is then reacted with an appropriate acylating or alkylating agent to introduce the desired functional group at the nitrogen atom.

The synthesis of more complex analogues, such as those incorporating heterocyclic rings or other functional groups, often requires bespoke synthetic strategies. For instance, the synthesis of benzimidazole-thioquinoline derivatives involves multiple steps to construct the heterocyclic system before coupling it to the desired side chains. nih.gov

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their biological activity, particularly as enzyme inhibitors. These studies involve synthesizing a series of related compounds and evaluating their inhibitory potency to identify key structural features responsible for activity.

The nature of the substituent on the nitrogen atom of the deoxyglucitol scaffold plays a pivotal role in determining the inhibitory activity against glycosidases.

N-Alkyl Chains: In studies of N-alkyl-D-gluconamides as β-glucosidase inhibitors, a clear trend is observed with increasing alkyl chain length. A notable difference in kinetic behavior is seen between N-ethyl and N-propyl derivatives, suggesting that a longer chain may allow for interaction with an acceptor site on the enzyme, thereby modifying the inhibitory profile from purely competitive. publish.csiro.au

Aromatic and Heterocyclic Substituents: The introduction of aromatic rings, such as a phenyl group, can significantly impact inhibitory potency. The position of substituents on this ring is also critical. For instance, in a series of benzimidazole-thioquinoline inhibitors of α-glucosidase, the introduction of halogen groups on a benzyl substituent enhanced activity compared to the unsubstituted version. Specifically, compounds with a 4-bromobenzyl group exhibited potent inhibition. nih.gov

Electronic Effects: The electronic properties of the substituents have a marked effect. Studies on various enzyme inhibitors have shown that electron-withdrawing groups on an aromatic ring often lead to better inhibitory activity. researchgate.net This suggests that the electronic nature of the substituent can influence key interactions within the enzyme's active site.

The following table summarizes the inhibitory activities of selected N-substituted benzimidazole-thioquinoline derivatives against α-glucosidase, illustrating the impact of different substituents.

| Compound ID | Substituent (X) | IC50 (µM) |

| 6a | Unsubstituted benzyl | 153.7 |

| 6c | 3-Fluorobenzyl | 148.2 |

| 6d | 4-Fluorobenzyl | 145.5 |

| 6j | 4-Bromobenzyl | 28.0 |

| Acarbose | Standard | 750.0 |

| Data sourced from a study on benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. nih.gov |

The stereochemistry of glucitol-based analogues is a critical determinant of their ability to bind to and inhibit enzymes. Enzymes are chiral macromolecules, and as such, they exhibit a high degree of stereoselectivity towards their ligands.

The D-glucitol backbone of this compound mimics the structure of D-glucose, the natural substrate for many glycosidases. This structural and stereochemical resemblance allows it to be recognized by the enzyme's active site. The specific arrangement of the hydroxyl groups along the glucitol chain is crucial for forming a network of hydrogen bonds with amino acid residues in the active site, which anchors the inhibitor in place.

Any alteration in the stereochemistry at one or more of the chiral centers of the glucitol moiety would likely have a profound impact on its inhibitory activity. The precise fit of the inhibitor into the three-dimensional space of the active site is paramount for effective binding. Even subtle changes in the spatial orientation of a single hydroxyl group can disrupt key interactions and significantly reduce or abolish inhibitory potency. uu.nlresearchgate.net This high degree of stereochemical dependence underscores the importance of maintaining the correct configuration of the glucitol core when designing new inhibitors based on this scaffold.

Vi. Potential Research Directions and Future Perspectives in Glucitol Based Compound Research

Exploration of Undiscovered Enzymatic Targets for Deoxyglucitol Derivatives

While 1-Deoxy-1-formamido-D-glucitol is a known inhibitor of certain glycosidases, the broader family of deoxyglucitol derivatives holds potential for interacting with a wider range of enzymes. ontosight.ai The structural similarity of these compounds to natural sugars makes them ideal candidates for exploring enzymes involved in carbohydrate metabolism and modification.

Future research should systematically screen libraries of deoxyglucitol derivatives against various enzyme classes. Key areas of interest include:

Glycosyltransferases: These enzymes are crucial for the synthesis of complex carbohydrates and glycoconjugates. Inhibitors could have applications in oncology and infectious diseases.

Kinases and Phosphatases: The polyol backbone of glucitol offers a scaffold for designing molecules that could interfere with phosphorylation and dephosphorylation events, which are central to cell signaling. For instance, studies on 1-deoxyfructose (B1228785), a related compound, have shown that its phosphorylated form can inhibit enzymes like phosphoglucose (B3042753) isomerase and phosphofructokinase. nih.gov

Synthases and Lyases: Deoxyglucitol analogues may act as inhibitors for enzymes responsible for building or breaking down key cellular components. For example, 2-amino-2-deoxy-D-glucitol 6-phosphate is a potent inhibitor of glucosamine-6-phosphate synthase (GlmS), an enzyme essential for bacterial and fungal cell wall synthesis, making it a target for antimicrobial agents. nih.gov

The known interactions of compounds like 1-deoxyglucitol with enzymes such as glucitol dehydrogenase provide a starting point for modifying the derivative's structure to target other dehydrogenases or related enzymes. nih.gov By systematically altering functional groups on the glucitol backbone, researchers can fine-tune specificity and affinity for new and undiscovered enzymatic targets.

Development of Advanced Synthetic Routes for Complex and Stereoselective Analogues

The creation of diverse and structurally complex deoxyglucitol analogues is fundamental to exploring their full potential. While methods for synthesizing compounds like this compound exist, future work requires the development of more advanced, efficient, and stereoselective synthetic strategies. ontosight.ai

Current synthetic methods often involve multiple steps, starting from glucose or its derivatives. ontosight.ai Techniques such as reductive amination have been used to produce sugar amines like 1-amino-1-deoxy glucitol. derpharmachemica.com For example, a novel approach has demonstrated the use of a Ruthenium-based catalyst for this conversion. derpharmachemica.com Another common method is the reductive alkylation of amines to create N-alkyl derivatives of amino sugars. researchgate.net

Future research should focus on:

Stereoselective Synthesis: Controlling the stereochemistry at each chiral center of the glucitol chain is critical, as biological activity is often highly dependent on the specific 3D arrangement of atoms.

Novel Protecting Group Strategies: Developing more efficient strategies for protecting and deprotecting the multiple hydroxyl groups on the glucitol backbone is essential for synthesizing complex target molecules.

Combinatorial Chemistry: Applying combinatorial approaches to generate large libraries of deoxyglucitol derivatives with varied substitutions would accelerate the discovery of compounds with desired biological activities.

Biocatalysis: Using enzymes to perform specific synthetic steps could offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods.

The development of robust synthetic routes will enable the creation of sophisticated probes and lead compounds, such as complex analogues with aromatic and heteroaromatic moieties, which can be used to investigate biological systems with greater precision. ontosight.ai

Computational Approaches in Deoxyglucitol Derivative Design and Mechanism Prediction

Computational chemistry offers powerful tools for accelerating the research and development of glucitol-based compounds. By modeling molecular interactions and predicting properties, these methods can guide synthetic efforts and provide insights into biological mechanisms, saving significant time and resources.

Molecular docking and molecular dynamics (MD) simulations are invaluable for understanding how deoxyglucitol derivatives interact with their enzymatic targets. mdpi.com Docking predicts the preferred binding orientation of a molecule to a target protein, while MD simulations can reveal the stability of the ligand-protein complex and conformational changes that occur upon binding. mdpi.comfortunejournals.com

These techniques can be applied to:

Predict Binding Affinity: Estimate how tightly a derivative will bind to an enzyme's active site. For example, docking studies have been used to assess the binding of derivatives to targets like the COVID-19 main protease and GlcN-6-P synthase. fortunejournals.comnih.gov

Identify Key Interactions: Reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. This information is crucial for rational drug design.

Simulate Conformational Changes: MD simulations can show how the enzyme and inhibitor structures change over time, providing a more dynamic picture of the interaction than static docking poses. ejbio.org Studies on the glucose transporter GLUT1, for instance, have used MD to simulate the transport of glucose, a process that could be targeted by glucitol derivatives. plos.org

By using ensemble docking, where multiple conformations of the target enzyme are generated through MD simulations, researchers can account for protein flexibility and improve the accuracy of binding predictions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org By developing QSAR models for deoxyglucitol derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. protoqsar.com

A typical QSAR study involves:

Data Collection: Assembling a dataset of deoxyglucitol derivatives with experimentally measured biological activities (e.g., enzyme inhibition).

Descriptor Calculation: Describing the chemical structure of each compound using numerical parameters (molecular descriptors), which quantify physicochemical properties like size, shape, hydrophobicity, and electronic characteristics.

Model Development: Using statistical methods to build a mathematical model that links the descriptors to the observed activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. biorxiv.org

For example, a QSAR study on aldose reductase inhibitors, which are relevant to sorbitol (glucitol) metabolism, found that the hydrophobicity of the compounds was a major factor for in vivo activity. nih.gov Such insights can guide the design of new deoxyglucitol derivatives with improved properties.

Investigation of Broader Biochemical Roles and Systemic Effects (beyond direct enzymatic inhibition)

While direct enzyme inhibition is a primary focus, the biochemical roles of deoxyglucitol derivatives may be much broader. Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for developing them into effective agents. Research has shown that 1-deoxy compounds can be absorbed from the intestine and are largely excreted unchanged, suggesting a degree of metabolic stability. nih.gov

Future investigations should explore:

Metabolic Fate: Identifying any metabolites formed from deoxyglucitol derivatives in biological systems.

Cellular Transport: Studying how these compounds cross cell membranes and whether they are substrates for specific transporters.

Off-Target Effects: Screening for interactions with other proteins and pathways to identify potential secondary effects or new therapeutic opportunities.

Some glucitol derivatives, such as certain C-glycosides containing a deoxyglucitol moiety, have been used systemically, highlighting the potential for broader biological effects, both therapeutic and otherwise. mdpi.com Furthermore, derivatives like 1-deoxy-1-(methylamino)-d-glucitol N-acyl derivatives are used as surfactants, demonstrating functional properties beyond typical biological interactions in a cellular context. tga.gov.au

Development of Glucitol Derivatives as Components in Advanced Materials

The unique structural features of glucitol—a linear, polyhydroxylated, and chiral backbone—make its derivatives attractive building blocks for advanced materials. academie-sciences.fr Carbohydrate-based materials are often biocompatible and biodegradable, offering advantages in various applications. ontosight.ai

Potential research directions in materials science include:

Biodegradable Polymers: Using glucitol derivatives as monomers or cross-linkers to create new polymers for applications in medicine and sustainable packaging. ontosight.ai For instance, derivatives of 1-deoxy-1-(methylamino)-d-glucitol have been reacted with polymers, indicating their utility in polymer chemistry. chemicalbook.com

Supramolecular Gels: Designing self-assembling glucitol derivatives that can form organogels or hydrogels. researchgate.net Palmitoylated 1,5-anhydro-d-glucitol (B13492) derivatives, for example, have been shown to self-assemble into fibrous networks, creating organogels. researchgate.net These soft materials could be used for drug delivery or tissue engineering.

Functionalized Surfaces: Grafting glucitol derivatives onto surfaces to create biocompatible coatings or chiral stationary phases for separation science.

Nanostructured Hybrids: Incorporating glucitol derivatives into silica (B1680970) hybrids to create materials with tailored properties for ion separation or asymmetric catalysis. academie-sciences.fr The inherent chirality and defined stereochemistry of these sugar-derived structures are of significant interest for these applications. academie-sciences.fr

The table below lists the compounds mentioned in this article.

Table 1: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-amino-1-deoxy galactitol |

| 1-amino-1-deoxy mannitol |

| 1-amino-1-deoxy-glucitol |

| 1-deoxy-D-fructose |

| 1-deoxy-D-fructose 6-phosphate |

| 1-deoxymannitol |

| 1-Deoxy-1-(methylamino)-d-glucitol N-C10-16 acyl derivatives |

| 1,5-anhydro-D-glucitol |

| 2-amino-2-deoxy-D-glucitol |

| 2-amino-2-deoxy-D-glucitol 6-phosphate |

| 2-deoxy-D-glucose |

| 6-deoxyglucitol |

| D-glucose |

| D-glucitol (Sorbitol) |

| Fructose (B13574) 6-phosphate |

| Glucosamine-6-phosphate |

| N-benzyl-1-amino-1-deoxy glucitol |

Q & A

Q. What are the recommended synthetic pathways for 1-Deoxy-1-formamido-D-glucitol, and what purification techniques ensure high yield?

The synthesis of 1-deoxy derivatives of glucitol typically involves reductive amination or aldol addition strategies. For example:

- Reductive amination : React D-glucitol with formamide derivatives under controlled pH (7–9) and catalytic hydrogenation (e.g., Pd/C) to introduce the formamido group. Purify via column chromatography using silica gel and a methanol/chloroform gradient (1:5 to 1:3) to isolate the product (≥85% yield) .

- Aldol addition : Use chiral glycine equivalents paired with 4-carbon building blocks (e.g., erythrose acetonides) to achieve stereochemical control. Diastereoselectivity can be enhanced by optimizing reaction temperature (0–25°C) and solvent polarity (e.g., THF/water mixtures) .

Q. How should researchers characterize the structural integrity of this compound?

- X-ray crystallography : Resolve stereochemical configuration using single-crystal diffraction (e.g., Nonius KappaCCD diffractometer, 150 K) to confirm hydrogen-bonding patterns and anhydro ring conformations .

- NMR spectroscopy : Assign peaks using 2D experiments (¹H-¹³C HSQC, COSY) to verify formamido substitution at C1 and glucitol backbone integrity. Key signals: δ 8.1–8.3 ppm (formamido NH), δ 3.5–4.2 ppm (glucitol hydroxyls) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE requirements : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (GHS H315/H319) .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF, methanol). Monitor airborne concentrations to stay below OSHA’s permissible exposure limits (PELs) .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives impact their biological activity?

Stereochemistry at C2 and C3 influences hydrogen-bonding interactions with enzymes like glycosidases. For example:

- α vs. β anomers : β-anomers exhibit stronger binding to carbohydrate-processing enzymes (e.g., α-glucosidase) due to axial hydroxyl alignment, mimicking natural substrates. Activity assays show β-anomers inhibit enzymes at IC₅₀ values 2–3× lower than α-anomers .

- Formamido group orientation : equatorial vs. axial positioning alters solubility and membrane permeability. Computational docking (AutoDock Vina) can predict binding affinities to molecular targets .

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Contradictory stability reports often arise from:

- pH-dependent degradation : At pH < 5, the formamido group hydrolyzes to yield free glucitol and formic acid. Monitor via HPLC (C18 column, 0.1% TFA mobile phase) to quantify degradation products .

- Temperature effects : Accelerated stability studies (40–60°C) reveal Arrhenius kinetics. For long-term storage, lyophilize and store at -20°C in amber vials to prevent photodegradation .

Q. What experimental designs are optimal for studying the compound’s interaction with carbohydrate-active enzymes?

- Kinetic assays : Use continuous spectrophotometric methods (e.g., p-nitrophenol release from pNP-glycosides) to measure inhibition constants (Kᵢ). Compare wild-type vs. mutant enzymes to identify binding residues .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions to affinity .

Q. How does the presence of anhydro rings (e.g., 1,5-anhydro) affect the compound’s physicochemical properties?

- Solubility : 1,5-Anhydro derivatives show reduced aqueous solubility (≤50 mg/mL vs. 150 mg/mL for linear glucitol) due to rigid ring conformations .

- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points increase by 20–30°C compared to non-anhydro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.